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Compound of Interest

Compound Name: 3,4-Difluoro-5-nitrobenzoic acid

Cat. No.: B1418034 Get Quote

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 3,4-
Difluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3,4-Difluoro-5-nitrobenzoic acid
(CAS No. 1121583-51-4), a key fluorinated building block in medicinal chemistry and organic

synthesis. The document delves into the molecule's structural and spectroscopic properties,

outlines a detailed, mechanistically-grounded synthesis protocol, and explores its reactivity and

applications in the development of novel therapeutics. This guide is intended to be a valuable

resource for researchers and professionals in the pharmaceutical and chemical industries,

offering both theoretical insights and practical methodologies.

Introduction: The Significance of Fluorinated
Nitroaromatics
Fluorinated nitroaromatic compounds, such as 3,4-Difluoro-5-nitrobenzoic acid, are of

significant interest in the field of drug discovery and development. The strategic incorporation of

fluorine atoms into a molecule can profoundly influence its physicochemical and biological

properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1]

The nitro group, a strong electron-withdrawing moiety, not only modulates the electronic
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properties of the aromatic ring but also serves as a versatile synthetic handle for further

chemical transformations, most notably its reduction to an amino group.[2] This amino group

can then be utilized in a variety of coupling reactions to construct more complex molecular

architectures.[1]

3,4-Difluoro-5-nitrobenzoic acid, with its unique substitution pattern, offers a valuable

scaffold for the synthesis of novel bioactive compounds. The presence of two adjacent fluorine

atoms and a nitro group creates a distinct electronic and steric environment, influencing the

molecule's reactivity and potential interactions with biological targets. This guide aims to

provide a detailed understanding of this important synthetic intermediate.

Molecular Structure and Physicochemical
Properties
The molecular structure of 3,4-Difluoro-5-nitrobenzoic acid is characterized by a benzene

ring substituted with two fluorine atoms at positions 3 and 4, a nitro group at position 5, and a

carboxylic acid group at position 1.

Property Value Source

IUPAC Name
3,4-Difluoro-5-nitrobenzoic

acid
N/A

CAS Number 1121583-51-4 [3]

Molecular Formula C₇H₃F₂NO₄ [3]

Molecular Weight 203.10 g/mol [3]

Appearance Expected to be a solid General Knowledge

Structural Diagram:

Caption: Molecular structure of 3,4-Difluoro-5-nitrobenzoic acid.

Spectroscopic Characterization (Predicted)
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While experimentally obtained spectra for 3,4-Difluoro-5-nitrobenzoic acid are not readily

available in the public domain, its spectroscopic features can be predicted based on the

analysis of its functional groups and data from analogous compounds.[4]

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to

the two protons on the benzene ring. The proton at C2 will likely appear as a doublet of

doublets, split by the adjacent fluorine atom at C3 and the meta-coupling to the proton at C6.

The proton at C6 will also likely appear as a doublet of doublets, split by the fluorine atom at C5

and the meta-coupling to the proton at C2. The carboxylic acid proton will appear as a broad

singlet at a downfield chemical shift, typically between 10-13 ppm.

Proton
Predicted Chemical Shift
(ppm)

Predicted Multiplicity

H2 7.8 - 8.2 dd

H6 7.6 - 8.0 dd

-COOH 10.0 - 13.0 br s

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals. The carbon atoms directly bonded to

fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts will be

influenced by the electron-withdrawing effects of the fluorine, nitro, and carboxylic acid groups.
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Carbon Predicted Chemical Shift (ppm)

C1 (-COOH) 165 - 175

C2 115 - 125

C3 (-F) 150 - 160 (d, ¹JCF)

C4 (-F) 150 - 160 (d, ¹JCF)

C5 (-NO₂) 140 - 150

C6 120 - 130

C=O 165 - 175

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

Functional Group Predicted Absorption (cm⁻¹)

O-H stretch (Carboxylic Acid) 2500 - 3300 (broad)

C=O stretch (Carboxylic Acid) 1700 - 1725

N-O stretch (Nitro)
1520 - 1560 (asymmetric), 1340 - 1380

(symmetric)

C-F stretch 1100 - 1300

C=C stretch (Aromatic) 1450 - 1600

Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at

m/z = 203. Characteristic fragmentation patterns would likely involve the loss of -OH (m/z =

186), -COOH (m/z = 158), and -NO₂ (m/z = 157).

Synthesis of 3,4-Difluoro-5-nitrobenzoic Acid
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The most logical and commonly employed method for the synthesis of 3,4-Difluoro-5-
nitrobenzoic acid is through the electrophilic nitration of 3,4-difluorobenzoic acid.[5]

Synthesis Workflow

3,4-Difluorobenzoic Acid

Nitration
(HNO₃/H₂SO₄)

Aqueous Workup
(Ice-water quench)

3,4-Difluoro-5-nitrobenzoic Acid

Purification
(Recrystallization/Chromatography)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3,4-Difluoro-5-nitrobenzoic acid.

Detailed Experimental Protocol (Proposed)
Materials: 3,4-difluorobenzoic acid, concentrated nitric acid (68-70%), concentrated sulfuric

acid (98%), ice, deionized water, and a suitable recrystallization solvent (e.g., ethanol/water).

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool

concentrated sulfuric acid to 0-5 °C in an ice bath.
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Slowly add 3,4-difluorobenzoic acid to the cooled sulfuric acid with stirring until fully

dissolved.

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume

of concentrated sulfuric acid, keeping the mixture cool.

Add the nitrating mixture dropwise to the solution of 3,4-difluorobenzoic acid, maintaining

the reaction temperature between 0-10 °C.

After the addition is complete, allow the reaction to stir at room temperature for a specified

time, monitoring the progress by thin-layer chromatography (TLC).

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with

vigorous stirring.

Collect the precipitated solid by vacuum filtration and wash with cold deionized water until

the washings are neutral.

Dry the crude product and purify by recrystallization from a suitable solvent system to yield

pure 3,4-Difluoro-5-nitrobenzoic acid.

Mechanistic Insights and Regioselectivity
The nitration of 3,4-difluorobenzoic acid is an electrophilic aromatic substitution reaction. The

regioselectivity of this reaction is governed by the directing effects of the substituents on the

benzene ring. The carboxylic acid group is a deactivating, meta-directing group, while the

fluorine atoms are deactivating, ortho-, para-directing groups.[2]

The -COOH group directs the incoming electrophile (NO₂⁺) to the meta positions (C3 and C5).

The fluorine at C3 directs ortho (C2, C4) and para (C6). The fluorine at C4 directs ortho (C3,

C5) and para (C2). The directing effects are summarized below:

-COOH at C1: Directs to C3, C5

-F at C3: Directs to C2, C4, C6

-F at C4: Directs to C2, C3, C5
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The position C5 is activated by the fluorine at C4 (ortho) and the -COOH group (meta). The

position C2 is activated by both fluorine atoms (para and ortho, respectively). However, the

position C5 is generally favored due to less steric hindrance compared to C2, which is ortho to

the bulky carboxylic acid group. Therefore, the major product is 3,4-Difluoro-5-nitrobenzoic
acid.

Chemical Reactivity and Synthetic Applications
3,4-Difluoro-5-nitrobenzoic acid is a versatile building block for the synthesis of more

complex molecules, primarily due to the reactivity of its three functional groups.

Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such

as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation yields 5-amino-3,4-

difluorobenzoic acid, a key intermediate for the synthesis of various heterocyclic compounds.

Reactions of the Carboxylic Acid Group
The carboxylic acid group can undergo standard transformations, such as esterification,

amidation, and conversion to an acid chloride. These reactions allow for the introduction of

diverse functionalities and the coupling of the molecule to other synthetic intermediates.

Nucleophilic Aromatic Substitution
The fluorine atoms on the electron-deficient aromatic ring can be susceptible to nucleophilic

aromatic substitution (SNAr) reactions, although this is generally less facile than with more

activated systems.

Applications in Drug Discovery
While specific examples citing the use of 3,4-Difluoro-5-nitrobenzoic acid (CAS 1121583-51-

4) in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its

structural motifs are found in various biologically active compounds. For instance, the related

compound 4-Amino-2,3-difluoro-5-nitrobenzoic acid is used in the manufacture of Binimetinib, a

MEK inhibitor used in cancer therapy.[6] This highlights the potential of this class of compounds

as key intermediates in the development of targeted therapies. The unique substitution pattern
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of 3,4-Difluoro-5-nitrobenzoic acid makes it a valuable precursor for creating libraries of

novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling
As with all nitroaromatic compounds, 3,4-Difluoro-5-nitrobenzoic acid should be handled with

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat. It is expected to be an irritant to the skin, eyes, and respiratory system. All manipulations

should be carried out in a well-ventilated fume hood. For detailed safety information, refer to

the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion
3,4-Difluoro-5-nitrobenzoic acid is a valuable and versatile building block in organic

synthesis, particularly in the field of medicinal chemistry. Its unique combination of fluorine

atoms, a nitro group, and a carboxylic acid moiety provides a rich platform for the generation of

complex molecular architectures. While detailed experimental data for this specific compound

is not widely published, this guide has provided a comprehensive overview of its predicted

properties, a plausible and mechanistically sound synthesis protocol, and an exploration of its

potential applications. As the demand for novel fluorinated pharmaceuticals continues to grow,

the importance of intermediates like 3,4-Difluoro-5-nitrobenzoic acid in driving innovation in

drug discovery is undeniable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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